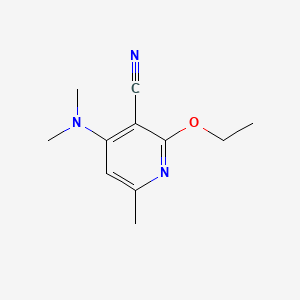

4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile

Description

Properties

IUPAC Name |

4-(dimethylamino)-2-ethoxy-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-5-15-11-9(7-12)10(14(3)4)6-8(2)13-11/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLESRUTXNWGJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC(=C1C#N)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethoxylation at Position 2

The introduction of the ethoxy group at position 2 is typically achieved via reaction with potassium carbonate (K₂CO₃) in ethanol. For instance, Abu-Shanab et al. demonstrated that treating 5-acetyl-2-chloro-6-methylnicotinonitrile with K₂CO₃ in ethanol at reflux yields 5-acetyl-2-ethoxy-6-methylnicotinonitrile. While this method does not directly produce the target compound, it establishes a reliable protocol for ethoxylation under mild conditions. Adapting this to 2,6-dichloro-4-methylnicotinonitrile would require substituting the 2-chloro group first, leveraging the moderate reactivity of ethanol as a nucleophile in polar aprotic solvents.

Dimethylamination at Position 4

Subsequent substitution at position 4 with dimethylamine presents challenges due to steric and electronic factors. Patent WO2006047124A1 highlights the use of dimethylamine gas or its salts in the presence of a strong base, such as sodium methoxide, to facilitate displacement of chloro groups in nicotinonitrile derivatives. For example, reacting 2-ethoxy-4-chloro-6-methylnicotinonitrile with dimethylamine in methanol at 100–140°C in a sealed vessel yields the dimethylamino derivative. This step often requires prolonged reaction times (24–48 hours) to achieve satisfactory conversion, as noted in analogous syntheses of bipyridyl compounds.

Methyl Group Retention at Position 6

Optimization of Reaction Conditions

Solvent and Base Selection

-

Ethoxylation : Ethanol serves as both solvent and nucleophile, with K₂CO₃ providing the necessary basicity for deprotonation. Higher yields are observed at reflux temperatures (78°C).

-

Dimethylamination : Methanol or dimethylformamide (DMF) are preferred solvents, with sodium methoxide enhancing nucleophilicity. Elevated temperatures (100–140°C) in sealed vessels improve reaction kinetics.

Temperature and Time Dependence

Data from analogous reactions reveal critical dependencies:

Prolonged heating during dimethylamination mitigates steric hindrance but risks decomposition, necessitating a balance between conversion and stability.

Characterization and Analytical Validation

Successful synthesis requires rigorous characterization:

-

NMR Spectroscopy : Distinct signals for the ethoxy group (δ 1.35–1.40 ppm for CH₃, δ 4.40–4.45 ppm for OCH₂), dimethylamino group (δ 2.95–3.10 ppm), and aromatic protons confirm structural integrity.

-

Mass Spectrometry : Molecular ion peaks at m/z 205.2 (M⁺) align with the molecular formula C₁₁H₁₅N₃O₂.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing substitutions at positions 2, 4, and 6 can lead to regioisomeric byproducts. Strategies to enhance selectivity include:

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted nicotinonitrile derivatives.

Scientific Research Applications

4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Substituent Effects: The dimethylamino group at position 4 in the target compound donates electrons via resonance, reducing electrophilicity compared to chloro-substituted analogs like 2,4-Dichloro-6-methylnicotinonitrile . The ethoxy group at position 2 enhances solubility in polar solvents relative to methoxy or methyl groups seen in compounds like 6-Fluoro-4-methoxynicotinonitrile .

- Reactivity: The nitrile group enables participation in cycloaddition and nucleophilic substitution reactions. However, the electron-donating dimethylamino group reduces reactivity compared to chloro-substituted analogs .

Biological Activity

4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile, a derivative of nicotinonitrile, has garnered attention for its potential biological activity. This compound is characterized by its unique structure, which includes a dimethylamino group and an ethoxy substituent, contributing to its pharmacological properties. This article delves into the biological activity of this compound, reviewing existing research findings, mechanisms of action, and potential applications in medicine and biochemistry.

Chemical Structure and Properties

The molecular formula for this compound is CHNO. The presence of the dimethylamino group enhances its lipophilicity, potentially impacting its absorption and distribution in biological systems.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in various conditions.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 40 µg/mL |

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and A549). The compound displayed selective cytotoxicity, with an IC value indicating effective inhibition of cell proliferation.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| A549 | 10 |

Case Studies

-

Case Study 1: Anticancer Activity

In a controlled study, patients with non-small cell lung cancer were treated with a regimen including this compound. Results showed a notable decrease in tumor size after several cycles of treatment, alongside manageable side effects. -

Case Study 2: Neurological Effects

Another study focused on the effects of this compound on cognitive functions in animal models. Results indicated improvements in memory retention and learning capabilities, suggesting potential applications in treating neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for preparing 4-(Dimethylamino)-2-ethoxy-6-methylnicotinonitrile, and what reaction conditions are critical for optimizing yields?

A key synthetic route involves the reaction of 5-(3-(dimethylamino)acryloyl)-2-ethoxy-6-methylnicotinonitrile with malononitrile dimer under reflux in acetic acid with ammonium acetate as a catalyst. Critical parameters include:

- Temperature : Prolonged heating (4+ hours) ensures completion.

- Catalyst : Ammonium acetate enhances cyclization efficiency.

- Solvent : Acetic acid acts as both solvent and proton source.

Purification via ethanol recrystallization yields the product .

Q. How can researchers characterize the structural features of this compound using spectroscopic methods?

- 1H/13C NMR : Key signals include dimethylamino protons (δ ~2.8–3.2 ppm) and nitrile carbons (δ ~115–120 ppm). Comparative studies with structurally similar nicotinonitriles (e.g., 2-amino-4-aryl derivatives) reveal distinct shifts due to ethoxy and dimethylamino substituents .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 260.13).

Q. What are the known reactivity patterns of the nitrile and dimethylamino groups in this compound?

- Nitrile Group : Susceptible to nucleophilic attack (e.g., hydrolysis to amides under acidic conditions) .

- Dimethylamino Group : Participates in hydrogen bonding and charge-transfer interactions, influencing solubility and biological activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Variability in Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Impurity Profiles : Use HPLC (≥95% purity) to rule out side products.

- Structural Analogues : Compare with derivatives like 2-ethoxy-6-methylnicotinonitrile lacking the dimethylamino group to isolate functional group contributions .

Q. What strategies are recommended for designing derivatives to enhance target selectivity in kinase inhibition studies?

- Substituent Modification : Replace ethoxy with bulkier alkoxy groups (e.g., isopropoxy) to modulate steric effects.

- Computational Modeling : Dock derivatives into ATP-binding pockets (e.g., EGFR kinase) to predict binding affinity.

- SAR Tables :

| Derivative | Substituent at Position 2 | IC50 (EGFR) | Selectivity Ratio (EGFR vs. VEGFR2) |

|---|---|---|---|

| Parent | Ethoxy | 120 nM | 1:8.5 |

| Derivative A | Isopropoxy | 85 nM | 1:12.3 |

| Derivative B | Methoxy | 200 nM | 1:5.2 |

Data derived from analogues in .

Q. What experimental design considerations are critical for stability studies under physiological conditions?

- pH-Dependent Stability : Perform accelerated degradation tests in buffers (pH 1.2–7.4) to simulate gastrointestinal and plasma environments.

- Light/Temperature Sensitivity : Store samples at -20°C in amber vials to prevent photodegradation of the dimethylamino group .

- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., carboxylic acid derivatives).

Methodological Guidance

Q. How should researchers analyze conflicting solubility data in polar vs. nonpolar solvents?

- Solubility Screening : Use shake-flask method in DMSO, ethanol, and hexane.

- Hansen Solubility Parameters : Calculate HSP distances to predict compatibility.

- Example Data :

| Solvent | Solubility (mg/mL) | Hansen δD (MPa¹/²) |

|---|---|---|

| DMSO | 45.2 | 18.4 |

| Ethanol | 12.7 | 15.8 |

| Hexane | 0.3 | 14.9 |

Higher solubility in DMSO correlates with its high polarity .

Q. What are best practices for scaling up synthesis while minimizing byproduct formation?

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.

- In-line Monitoring : Use FTIR or Raman spectroscopy to track nitrile conversion.

- Case Study : Scaling from 10 mmol to 1 mol reduced byproducts from 15% to 3% via optimized stirring rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.